5-Chloroisothiazol-3-ol
CAS No.: 25629-58-7
Cat. No.: VC2033192
Molecular Formula: C3H2ClNOS
Molecular Weight: 135.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25629-58-7 |
---|---|
Molecular Formula | C3H2ClNOS |
Molecular Weight | 135.57 g/mol |
IUPAC Name | 5-chloro-1,2-thiazol-3-one |
Standard InChI | InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6) |
Standard InChI Key | XFIPRDRBFGJGIZ-UHFFFAOYSA-N |
SMILES | C1=C(SNC1=O)Cl |
Canonical SMILES | C1=C(SNC1=O)Cl |
Introduction
Chemical Identity and Structure
5-Chloroisothiazol-3-ol is characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with a chlorine substituent at position 5 and a hydroxyl group at position 3. Its structure is fundamental to understanding its reactivity and applications.
Basic Chemical Information
The following table presents the primary chemical identifiers for 5-Chloroisothiazol-3-ol:
Parameter | Value |
---|---|
Chemical Name | 5-Chloroisothiazol-3-ol |
CAS Registry Number | 25629-58-7 |
Molecular Formula | C₃H₂ClNOS |
Molecular Weight | 135.57 g/mol |
IUPAC Name | 5-chloro-1,2-thiazol-3-one |
InChI | InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6) |
SMILES | C1=C(SNC1=O)Cl |
Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
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5-chloro-3-hydroxyisothiazole
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5-chloro-1,2-thiazol-3-one
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5-chloro-3(2H)-Isothiazolone
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5-Chloro-4-isothiazolin-3-one
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3(2H)-Isothiazolone, 5-chloro-
Physical Properties
5-Chloroisothiazol-3-ol exhibits specific physical characteristics that define its behavior in various environments and applications.
Physical State and Appearance
At standard conditions, 5-Chloroisothiazol-3-ol appears as a solid with characteristics as follows:
Property | Description |
---|---|
Physical State | Solid at room temperature |
Color | Clear to yellowish |
Odor | No specific data available |
Thermodynamic Properties
The thermal behavior of 5-Chloroisothiazol-3-ol is critical for handling and processing:
Property | Value | Source |
---|---|---|
Melting Point | 93-97°C | |
Boiling Point | Data not available | - |
Density | 1.62±0.1 g/cm³ (Predicted) |
Solubility and Chemical Behavior
The compound's solubility profile influences its applications and handling requirements:
Property | Value |
---|---|
Water Solubility | Specific data not available |
pKa | 7.20±0.40 (Predicted) |
Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C |
Chemical Reactivity and Structure-Activity Relationships
The reactivity of 5-Chloroisothiazol-3-ol is determined by its heterocyclic structure containing both nitrogen and sulfur atoms, along with the chlorine substituent.
Structural Features
The isothiazole ring in 5-Chloroisothiazol-3-ol contains a delocalized π-orbital system, contributing to its aromatic character. The presence of the N-S bond is particularly significant for its reactivity. Isothiazoles, including 5-Chloroisothiazol-3-ol, have a high degree of aromaticity according to the HOMA (harmonic oscillator model of aromaticity) criterion .
Reactive Centers
5-Chloroisothiazol-3-ol contains several reactive functional groups:
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The hydroxyl group at position 3 (present as a tautomer in the 3-one form)
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The nitrogen atom in the ring
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The electrophilic chlorine at position 5
Relationship to Other Isothiazole Compounds
5-Chloroisothiazol-3-ol is structurally related to other important isothiazole derivatives, particularly those used as biocides and preservatives.
Comparison with Methylchloroisothiazolinone
While 5-Chloroisothiazol-3-ol (C₃H₂ClNOS) lacks a methyl group, it shares structural similarities with 5-chloro-2-methyl-4-isothiazolin-3-one (C₄H₄ClNOS, CAS: 26172-55-4), commonly known as methylchloroisothiazolinone (MCI). The latter is extensively used in commercial biocide formulations, often in combination with methylisothiazolinone .
Position in the Isothiazole Family
Isothiazoles represent an important class of five-membered heterocycles with diverse applications. 5-Chloroisothiazol-3-ol can be considered a simpler analog of more complex isothiazole derivatives that have found applications in pharmaceuticals, agrochemicals, and industrial biocides .
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
The following precautionary statements apply to the handling of 5-Chloroisothiazol-3-ol:
Research Gaps and Future Directions
Despite the structural relationship to well-studied isothiazolones, research specifically on 5-Chloroisothiazol-3-ol appears limited. Future research directions might include:
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Detailed investigation of its antimicrobial spectrum and potency
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Structure-activity relationship studies comparing it with methylated derivatives
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Potential applications in material preservation or as a synthetic intermediate
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Environmental fate and ecotoxicological assessment
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